tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
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Overview
Description
tert-Butyl ®-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a fluoro substituent, and a hydroxy group on a tetrahydrobenzoannulene framework. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate typically involves multiple steps:
Formation of the Tetrahydrobenzoannulene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzoannulene ring system.
Introduction of the Fluoro and Hydroxy Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Hydroxylation might involve the use of oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate or tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The fluoro group can be reduced to a hydrogen atom using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl ®-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the fluoro and hydroxy groups might enhance binding affinity and specificity to biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity through hydrogen bonding or van der Waals interactions, while the hydroxy group might participate in catalytic processes or serve as a site for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-(3-chloro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
- tert-Butyl ®-(3-methyl-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
- tert-Butyl ®-(3-bromo-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Uniqueness
The presence of the fluoro group in tert-Butyl ®-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, affecting its reactivity, stability, and biological activity. This makes the compound particularly interesting for applications where these properties are crucial.
Properties
Molecular Formula |
C16H22FNO3 |
---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl N-[(5R)-3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-13-7-5-4-6-10-8-14(19)12(17)9-11(10)13/h8-9,13,19H,4-7H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChI Key |
VZYDAKIIGCMLRC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC2=CC(=C(C=C12)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC2=CC(=C(C=C12)F)O |
Origin of Product |
United States |
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